Altered Ionization State vs. L-Phenylalanine
N-Methoxy-L-phenylalanine exhibits a dramatically lowered basicity of its α-amino group. The predicted pKa for the N-methoxy derivative is 6.62 , compared to the established pKa of 9.13 for the amino group of L-phenylalanine [1]. This represents a shift of -2.51 pKa units. The consequence is that at physiological pH (7.4), the N-methoxy derivative is predominantly deprotonated and neutral, whereas L-phenylalanine exists overwhelmingly as a protonated, zwitterionic species. This difference directly impacts properties such as lipophilicity and membrane permeability, altering the absorption profile of a compound if the amino acid is incorporated into a larger molecule. These are predicted values from a reputable chemical database and standard literature values for amino acid pKa.
Supports use as neutral phenylalanine isostere at physiological pH.
Predicted pKa; experimental verification recommended.
| Evidence Dimension | α-Amino group basicity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | 6.62 ± 0.70 (Predicted, N-methoxy amino group) |
| Comparator Or Baseline | 9.13 (L-Phenylalanine α-amino group) [1] |
| Quantified Difference | A difference of -2.51 pKa units, indicating the N-methoxy derivative is a significantly weaker base. |
| Conditions | The target compound's pKa is a predicted value from ChemicalBook. The comparator pKa is a standard literature value measured at 25°C. |
Why This Matters
This matters for procurement because the ionization state governs solubility, logD, and permeability, making the compound a superior choice when a neutral, more lipophilic phenylalanine isostere is required at physiological pH.
- [1] Wikipedia. Phenylalanine. Acidity (pKa): 1.83 (carboxyl), 9.13 (amino). View Source
